N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide
Description
N-(2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide is a synthetic acetamide derivative featuring a pyrazole core substituted with a furan-2-yl group at the 4-position. The ethyl spacer links the pyrazole moiety to the acetamide group, which is further substituted with an o-tolyloxy (2-methylphenoxy) chain.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-14-5-2-3-6-16(14)24-13-18(22)19-8-9-21-12-15(11-20-21)17-7-4-10-23-17/h2-7,10-12H,8-9,13H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPUPSQEOVATBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCN2C=C(C=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step process starting with the appropriate precursors:
Step 1: Synthesis of 4-(furan-2-yl)-1H-pyrazole by reacting furan-2-carbaldehyde with hydrazine in the presence of an acid catalyst.
Step 2: Alkylation of 4-(furan-2-yl)-1H-pyrazole with ethyl bromide under basic conditions to form 4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl bromide.
Step 3: Reaction of 4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl bromide with 2-(o-tolyloxy)acetamide under reflux conditions to yield N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide.
Industrial Production Methods: In industrial settings, this synthesis might be scaled up using continuous flow reactors to enhance reaction efficiency and yield. Additionally, advanced purification techniques such as crystallization and column chromatography ensure the compound's high purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to yield furan derivatives with different functional groups.
Reduction: The nitro group in the pyrazole ring can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic rings.
Common Reagents and Conditions: Common reagents for these reactions include:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C).
Substitution: Halogenating agents like bromine (Br₂) and nucleophiles like sodium methoxide (NaOCH₃).
Oxidation Products: Furan carboxylic acids, furan ketones.
Reduction Products: Amino derivatives of pyrazole.
Substitution Products: Brominated furan or pyrazole derivatives.
Scientific Research Applications
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide finds extensive applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Serves as a biochemical probe to study enzyme functions and cellular pathways.
Medicine: Investigated for potential therapeutic properties such as anti-inflammatory and anticancer activities.
Industry: Utilized in the manufacturing of fine chemicals and pharmaceuticals.
Mechanism of Action
The compound's biological activity is primarily due to its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as kinases and proteases.
Pathways Involved: Inhibition of specific signaling pathways, leading to apoptosis in cancer cells or reduction of inflammation in tissues.
Comparison with Similar Compounds
Table 1: Structural Comparison of Acetamide Derivatives
Key Observations :
- The target compound’s furan-pyrazole-ethyl-acetamide scaffold is distinct from triazole () or thiazole () analogs.
- Substituents like o-tolyloxy enhance lipophilicity compared to the hydrophilic thiazole in or the sulfanyl group in .
- The ethyl linker may improve metabolic stability relative to hydrazine-based analogs (e.g., ).
Pharmacological and Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
